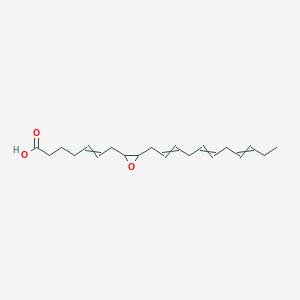

8,9-epoxy-5(Z),11(Z),14(Z),17(Z)-eicosatetraenoic acid

Description

8,9-Epoxy-5(Z),11(Z),14(Z),17(Z)-eicosatetraenoic acid (8,9-EpETE) is a polyunsaturated fatty acid (PUFA) derivative containing four cis double bonds (5Z,11Z,14Z,17Z) and an epoxy group at the 8,9 position. It belongs to the epoxyeicosatetraenoic acid (EET) family, which are bioactive lipid mediators derived from arachidonic acid (AA) or other PUFAs via cytochrome P450 (CYP450) or lipoxygenase (LOX) pathways . These compounds play roles in inflammation, vascular tone regulation, and cellular signaling, though 8,9-EpETE itself remains less characterized compared to other EETs.

Properties

IUPAC Name |

7-(3-undeca-2,5,8-trienyloxiran-2-yl)hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-12-15-18-19(23-18)16-13-10-11-14-17-20(21)22/h3-4,6-7,9-10,12-13,18-19H,2,5,8,11,14-17H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIOHMXLFWMWKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC1C(O1)CC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693990 | |

| Record name | 7-[3-(Undeca-2,5,8-trien-1-yl)oxiran-2-yl]hept-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851378-93-3 | |

| Record name | 7-[3-(Undeca-2,5,8-trien-1-yl)oxiran-2-yl]hept-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-epoxy-5(Z),11(Z),14(Z),17(Z)-eicosatetraenoic acid typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation, crystallization, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8,9-epoxy-5(Z),11(Z),14(Z),17(Z)-eicosatetraenoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or alkanes .

Scientific Research Applications

8,9-epoxy-5(Z),11(Z),14(Z),17(Z)-eicosatetraenoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8,9-epoxy-5(Z),11(Z),14(Z),17(Z)-eicosatetraenoic acid involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to various biological effects. The compound may also modulate signaling pathways and enzyme activities, contributing to its observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Epoxy Fatty Acids

Key Observations :

- Double Bond Arrangement: 8,9-EpETE has four conjugated double bonds, distinguishing it from trienoic EETs (e.g., 5,6-EET) and positional isomers like 14,15-EpETE, which differ in epoxy placement and DB patterns .

- Epoxide Position : The 8,9-epoxy group is unique compared to 5,6-, 14,15-, and 17,18-EETs, which are linked to tissue-specific effects (e.g., renal vasodilation for 5,6-EET vs. vascular modulation for 14,15-EET) .

Contrast with Hydroxy Derivatives :

- HETEs: Hydroxyeicosatetraenoic acids (e.g., 12(S)-HETE, 15(S)-HETE) lack the epoxy group and are produced via LOX or non-enzymatic peroxidation.

- Leukotrienes : 5-LOX converts AA to leukotriene A₄ (LTA₄), an epoxide precursor to pro-inflammatory mediators (e.g., LTB₄). Unlike 8,9-EpETE, LTA₄ has a conjugated triene structure .

Table 2: Functional Comparison of Selected Eicosanoids

Key Findings :

- Anti-Inflammatory Potential: 8,9-EpETE may share anti-inflammatory properties with other EETs, which inhibit NF-κB and reduce cytokine production .

- Metabolic Stability : Epoxy fatty acids like 8,9-EpETE are hydrolyzed by sEH to dihydroxy derivatives (e.g., 8,9-DHET), reducing their bioavailability compared to stable metabolites like 12(S)-HETE .

Biological Activity

8,9-epoxy-5(Z),11(Z),14(Z),17(Z)-eicosatetraenoic acid (CAS No. 851378-93-3) is a bioactive lipid compound derived from arachidonic acid (AA). It is characterized by its unique oxirane ring structure and multiple double bonds, which contribute to its biological activity. This compound is part of the eicosanoid family, which plays critical roles in various physiological processes, including inflammation, cardiovascular function, and cellular signaling.

The biological activity of this compound primarily involves its interaction with specific enzymes and signaling pathways:

- Lipoxygenase Pathway : This compound is formed through the action of lipoxygenases (LOX), particularly 5-lipoxygenase (5-LOX), which catalyzes the conversion of AA into hydroperoxyeicosatetraenoic acids (HpETEs) and subsequently into epoxides like leukotriene A4 (LTA4) .

- Covalent Bond Formation : The reactive oxirane ring can form covalent bonds with nucleophiles, influencing various biological targets and leading to diverse effects on cell signaling and function .

Biological Effects

Research indicates that this compound exhibits several significant biological activities:

- Anti-inflammatory Properties : It modulates inflammatory responses by influencing leukocyte migration and activation. The compound's metabolites can act as potent mediators in inflammatory diseases .

- Cardiovascular Effects : Eicosanoids derived from AA, including this epoxy acid, are known to regulate vascular tone and promote vasodilation. They can also exhibit cardioprotective effects by influencing smooth muscle cell behavior .

- Anticancer Potential : There is ongoing research into the anticancer properties of eicosanoids, with some studies indicating that this compound may inhibit cancer cell proliferation and induce apoptosis .

Study on Inflammatory Response

A study published in PubMed Central examined the role of eicosanoids in inflammatory diseases such as asthma and arthritis. The findings highlighted that metabolites like this compound are crucial in mediating the inflammatory response through their action on immune cells .

Cardiovascular Research

Research focusing on cardiovascular health has shown that eicosanoids can modulate blood pressure and vascular remodeling. A study indicated that epoxyeicosatrienoic acids (EETs) derived from AA metabolism promote vasodilation and have protective effects against hypertension . This suggests that this compound may play a similar role in cardiovascular function.

Data Table: Biological Activities of Eicosanoids

Q & A

Q. What is the biosynthetic pathway of 8,9-EpETE in mammalian systems?

8,9-EpETE is synthesized via cytochrome P450 (CYP)-mediated oxidation of arachidonic acid (AA). The CYP epoxygenase pathway introduces an epoxide group at the 8,9 position of AA, forming 8,9-EpETE. This occurs in two steps: (1) CYP enzymes abstract a hydrogen atom from AA, and (2) molecular oxygen is inserted to form the epoxide. Competing pathways involve lipoxygenases (LOXs) and cyclooxygenases (COXs), but 8,9-EpETE is distinct from LOX-derived hydroperoxides or COX-generated prostaglandins .

Q. What analytical methods are used to detect and quantify 8,9-EpETE in biological samples?

Solid-phase extraction (SPE) coupled with liquid chromatography-mass spectrometry (LC-MS) is the gold standard. Key steps include:

- Sample preparation : Acidification to pH 3.0, homogenization in 15% methanol, and SPE using C18 cartridges for lipid enrichment .

- Chromatography : Reverse-phase UHPLC with a C18 column (e.g., Accela UHPLC system) to separate isomers.

- Detection : High-resolution orbitrap MS in negative ion mode, targeting m/z 317.2 (M-H⁻) for 8,9-EpETE. Quantification uses deuterated internal standards (e.g., 12-HETE-d8) .

| Method Parameter | Details |

|---|---|

| SPE Elution Solvent | Methyl formate |

| LC Column | C18 (e.g., Phenomenex Kinetex) |

| MS Ionization Mode | Heated electrospray (h-ESI), negative ion |

| Limit of Detection (LOD) | ~0.1 ng/mL in plasma |

Advanced Research Questions

Q. How does ATP allosterically regulate 5-lipoxygenase (5-LOX) during AA metabolism to 8,9-EpETE-related products?

ATP binds to the N-terminal β-barrel domain of 5-LOX, inducing conformational changes that enhance substrate affinity. Kinetic studies show ATP lowers the for AA from 25 µM to 8 µM, increasing hydroperoxidation efficiency. For epoxidation (e.g., 5(S)-HpETE to LTA4), ATP increases by 3-fold, suggesting dual activation of both AA oxidation and epoxide formation. Solvent isotope effect (SIE) experiments reveal ATP shifts the rate-limiting step from hydrogen abstraction to oxygen insertion, altering catalytic efficiency .

Q. What challenges arise in isolating 8,9-EpETE isomers, and how are they resolved?

Epoxyeicosatrienoic acids (EETs) like 8,9-EpETE have regioisomers (e.g., 5,6-EpETE, 11,12-EpETE) with nearly identical masses and retention times. Strategies include:

- Chiral chromatography : Use of chiral columns (e.g., Chiralpak IA) to separate enantiomers like (±)-8,9-EpETE .

- Derivatization : Methyl esterification (e.g., methyl 5(6)-epoxy-8(Z),11(Z),14(Z),17(Z)-eicosatetraenoate) improves chromatographic resolution .

- Tandem MS : MS/MS fragmentation patterns distinguish isomers. For example, 8,9-EpETE yields a characteristic fragment at m/z 155, absent in 11,12-EpETE .

| Isomer Differentiation | Technique | Key Identifier |

|---|---|---|

| 8,9-EpETE vs. 5,6-EpETE | Chiral LC-MS | Retention time shift (+1.2 min) |

| 8,9-EpETE vs. 14,15-EpETE | MS/MS fragmentation | m/z 155 (8,9-EpETE) vs. m/z 167 |

Q. How do lipid peroxidation pathways interact with 8,9-EpETE metabolism?

8,9-EpETE is susceptible to peroxidation via non-enzymatic (ROS) or enzymatic (15-LOX) pathways, generating hydroperoxy derivatives (e.g., 15-HpETE). Thioredoxin reductase (TrxR) catalyzes NADPH-dependent reduction of 15-HpETE to 15-HETE, with selenocysteine residues enhancing the reaction rate 8-fold. Competing pathways involve glutathione peroxidases (GPXs), but TrxR shows higher specificity for lipid hydroperoxides .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.